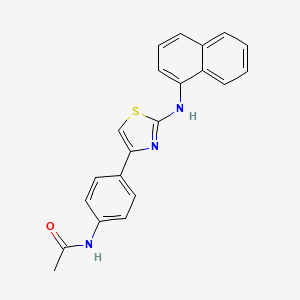

N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Phenyl-1-naphthalenamine” is an aromatic amine . It’s also known as “N-(1-Naphthyl)aniline” and has the molecular formula C16H13N .

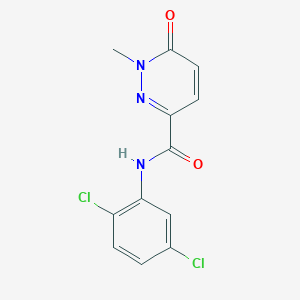

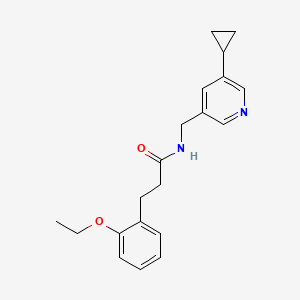

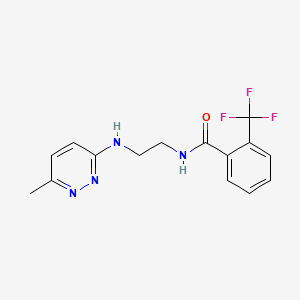

Molecular Structure Analysis

The molecular structure of “N-Phenyl-1-naphthalenamine” consists of a phenyl group (C6H5) attached to a naphthalenamine group (C10H7N) . The molecular weight is 219.281 Da .Physical And Chemical Properties Analysis

“N-Phenyl-1-naphthalenamine” is a white to yellow crystal or gray to tan flakes or powder . The melting point is 226°F .Scientific Research Applications

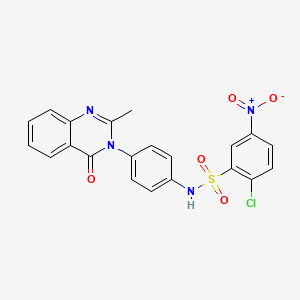

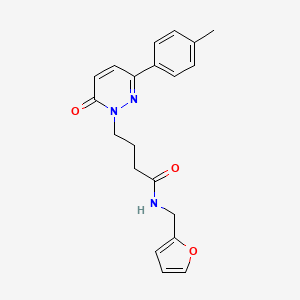

Synthesis and Antimicrobial Activity

- N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide and its derivatives have been explored in the field of antimicrobial activity. Studies reveal that these compounds exhibit significant inhibitory effects against various bacterial species such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. This indicates their potential as effective agents in combating bacterial infections (Patel, Nimavat, Vyas, & Patel, 2011); (Patel & Patel, 2012).

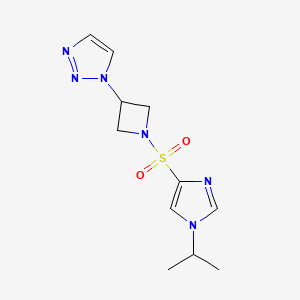

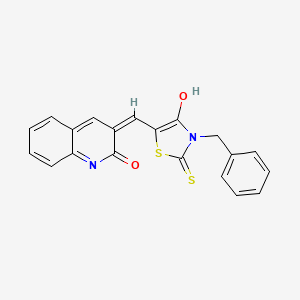

Crystal Structure and Characterization

- Research into the crystal structure and characterization of derivatives of this compound has been conducted. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was analyzed, providing insights into molecular conformations and interactions. This kind of research aids in understanding the physicochemical properties of these compounds, which is crucial in their application in various fields (Özer, Arslan, VanDerveer, & Külcü, 2009).

Photochromic Fluorescence

- The compounds derived from this compound have been studied for their photochromic fluorescence behaviors. These studies are essential in the development of new materials for optical applications, such as sensors and switches. The research showed that upon exposure to ultraviolet light, certain derivatives displayed a color change, which is a desirable property in photochromic materials (Orhan, 2017).

Safety and Hazards

Mechanism of Action

Mode of Action

It has been observed that the compound has a significant interaction with the highest occupied molecular orbital (homo) and the lowest unoccupied molecular orbital (lumo) of certain organic compounds . This interaction facilitates the excitation of electrons, creating electron-hole pairs across organic interfaces .

Biochemical Pathways

The compound’s interaction with the HOMO and LUMO of organic compounds suggests a potential role in electron transfer processes , which are fundamental to many biochemical pathways.

Result of Action

The compound’s interaction with the HOMO and LUMO of organic compounds suggests a potential role in facilitating electron transfer processes , which could have various downstream effects depending on the specific context.

Properties

IUPAC Name |

N-[4-[2-(naphthalen-1-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c1-14(25)22-17-11-9-16(10-12-17)20-13-26-21(24-20)23-19-8-4-6-15-5-2-3-7-18(15)19/h2-13H,1H3,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEYHAXFEFMROS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2362951.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2362960.png)

![3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2362964.png)

![7-methyl-6-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2362971.png)